molecular formula C16H21N3O2S B2858168 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1172840-41-3

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B2858168
CAS RN: 1172840-41-3
M. Wt: 319.42
InChI Key: OLVAJKSPYQRYNW-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” is a small molecule that belongs to the family of imidazole. It carries a unique thiazole ring that carries nitrogen and sulfur atoms . The thiazole ring is detected in several natural compounds, such as peptide alkaloids, metabolites, and cyclopeptides .


Synthesis Analysis

Thiazole derivatives have been synthesized by various methods including Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, modified Hantzsch synthesis . The synthesis of various compounds were carried out by condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .


Molecular Structure Analysis

The molecular formula of the compound is C16H21N3O2S. The thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization .

Scientific Research Applications

Synthesis and Antidepressant Activities

Researchers have explored the synthesis of novel compounds structurally related to the furan-2-yl and thiazol-2-yl groups. In a study by Kumar et al. (2017), a series of novel derivatives were synthesized, demonstrating significant antidepressant and antianxiety activities in animal models. This research highlights the potential of structurally similar compounds in developing new therapeutic agents for mental health conditions (Kumar et al., 2017).

Antimicrobial Activities

Another study focused on the design, synthesis, and evaluation of azole derivatives, starting from furan-2-carbohydrazide, to explore their antimicrobial activities. The study found that some synthesized compounds displayed significant activity against tested microorganisms, indicating the potential use of these compounds in combating microbial infections (Başoğlu et al., 2013).

Agrochemical Applications

Wang et al. (2015) synthesized a series of novel compounds containing furan/thiophene and piperazine groups, showing significant fungicidal and herbicidal activities. This research suggests the possibility of using these compounds in the development of new agrochemicals to protect crops against fungi and weeds (Wang et al., 2015).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects using a mouse model. The compounds significantly reduced tumor volume and exhibited strong antiangiogenic effects, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Efficient Synthesis Methods

Research by Guo et al. (2006) described an efficient synthesis method for a compound exhibiting potent PPARpan agonist activity. This method includes a highly regioselective carbon-sulfur bond formation, showcasing the importance of advanced synthesis techniques in the development of pharmacologically active compounds (Guo et al., 2006).

properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(2)16(20)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-4-3-9-21-14/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVAJKSPYQRYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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